N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide
Description
Properties
Molecular Formula |
C20H14BrClN2O3 |
|---|---|
Molecular Weight |
445.7 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-chloro-N-[(3-nitrophenyl)methyl]benzamide |
InChI |
InChI=1S/C20H14BrClN2O3/c21-16-6-10-18(11-7-16)23(20(25)15-4-8-17(22)9-5-15)13-14-2-1-3-19(12-14)24(26)27/h1-12H,13H2 |
InChI Key |
NWBDGQOAQNRJMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN(C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride.
Amidation Reaction: The 4-bromobenzoyl chloride is then reacted with 4-chloroaniline in the presence of a base such as triethylamine to form N-(4-bromophenyl)-4-chlorobenzamide.
Nitrobenzylation: The final step involves the reaction of N-(4-bromophenyl)-4-chlorobenzamide with 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The bromophenyl group can be subjected to nucleophilic substitution reactions.
Substitution: The chloro group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Sodium methoxide or potassium tert-butoxide can be used as nucleophiles in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-(4-Bromophenyl)-4-chloro-N-(3-aminobenzyl)benzamide.
Reduction: Formation of N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl and chloro groups can engage in various binding interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s structural analogs differ in substituent positions, halogenation, and functional groups, leading to variations in molecular weight, solubility, and biological activity. Key comparisons include:
Table 1: Structural Comparison of N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide with Analogues
Key Observations:
The N-benzyl group introduces a flexible linker absent in N-phenyl analogs, which could improve membrane permeability or alter steric interactions .
Biological Activity
N-(4-Bromophenyl)-4-chloro-N-(3-nitrobenzyl)benzamide is a complex organic compound belonging to the benzamide class, characterized by its unique halogen and nitro substitutions. This article explores its biological activity, including anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₄BrClN₂O₂. The compound features:
- Bromine atom at the para position of the phenyl ring.
- Chlorine atom attached to the benzamide structure.
- Nitro group at the meta position of another phenyl ring.
This arrangement influences its chemical reactivity, particularly enhancing electrophilicity due to the nitro group, making it susceptible to nucleophilic attack.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that similar benzamide derivatives inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and small cell lung cancer cells. The mechanism often involves covalent modification of target proteins via nucleophilic aromatic substitution, disrupting critical cellular pathways essential for cancer cell survival .
Table 1: Anticancer Activity of this compound
Antimicrobial Activity
This compound also shows promising antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's structural features contribute to its ability to disrupt bacterial cell wall synthesis and inhibit growth .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Low |
| Pseudomonas aeruginosa | 16 µg/mL | High |
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Modification : The compound forms covalent bonds with specific proteins through nucleophilic aromatic substitution, crucial for its anticancer effects .
- Electrophilic Attack : The presence of the nitro group enhances electrophilicity, facilitating interactions with nucleophilic sites in target proteins.
- Cell Cycle Disruption : Studies indicate that treatment with this compound leads to a significant increase in lactate dehydrogenase (LDH) levels, indicating cell damage and apoptosis induction in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:
- A study on benzamide derivatives highlighted their ability to inhibit MCF-7 breast cancer cells through specific binding interactions with β-tubulin, leading to disrupted microtubule dynamics and cell death .
- Another research project demonstrated that compounds with similar structures exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, reinforcing the therapeutic potential of this compound in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
